(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile
Description
Properties
Molecular Formula |
C10H8ClF3N2 |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChI Key |
SDARPCQBQJCNGB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CC#N)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aminonitrile Synthesis via Strecker-Type Reaction
One of the principal routes to synthesize chiral amino nitriles like this compound involves an asymmetric Strecker reaction. This method typically proceeds by:
- Starting from the corresponding aldehyde or ketone precursor bearing the 2-chloro-5-(trifluoromethyl)phenyl substituent.
- Reaction with ammonia or an amine source and cyanide ion (e.g., KCN, NaCN) in the presence of a chiral catalyst or chiral auxiliary to induce stereoselectivity.
- The chiral catalyst can be a chiral Lewis acid or organocatalyst that coordinates to the carbonyl, directing nucleophilic attack to form the (3R) stereochemistry.
This approach allows for high enantioselectivity and yield, producing the amino nitrile with the desired stereochemistry.
Reductive Amination of 3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile Precursors
Another strategy involves:
- Preparation of the corresponding 3-oxo-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile intermediate.
- Subsequent stereoselective reductive amination using chiral reducing agents or catalysts to convert the ketone group to the amino group at the 3-position.
- This method benefits from the availability of ketone precursors and the ability to control stereochemistry via choice of chiral catalyst or reagent.
Organometallic Addition to Chiral Nitrile Precursors
- Use of chiral organometallic reagents (e.g., chiral lithium or magnesium reagents) to add to nitrile precursors bearing the aromatic substituent.
- This approach can form the chiral center at the 3-position by nucleophilic addition, followed by appropriate workup to yield the amino nitrile.
One-Pot Synthesis from Secondary Amides (Literature Example)
A recent procedure described for related β-ketonitriles involves:
- Treatment of secondary amides with lithium hexamethyldisilazide (LiHMDS) in toluene under inert atmosphere.
- Methylation with methyl iodide.
- Subsequent reaction with acetonitrile and LiHMDS to form β-ketonitriles.
- While this method is for β-ketonitriles, analogous strategies can be adapted for amino nitrile synthesis by further functional group transformations and amination steps.
This method is notable for its efficiency and mild conditions, which could be optimized for the target compound synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Stereoselectivity | Yield Range (%) | Notes |
|---|---|---|---|---|
| Asymmetric Strecker Reaction | Aldehyde/ketone, NH3 or amine, KCN, chiral catalyst | High (3R) | 70-90 | Widely used for chiral amino nitriles; scalable |
| Reductive Amination of β-ketonitrile | β-Ketonitrile, chiral reducing agent (e.g., chiral borohydride) | High (3R) | 60-85 | Requires ketone intermediate; good stereocontrol |
| Organometallic Addition to Chiral Nitrile Precursors | Chiral organometallic reagents (Li, Mg) | Moderate to high | 50-80 | Sensitive to moisture; requires inert conditions |
| One-Pot Synthesis from Secondary Amides (Adapted) | Secondary amide, LiHMDS, CH3I, acetonitrile, toluene | Moderate | 65-75 | Mild conditions; potential for scale-up |
Research Findings and Optimization Notes
- The presence of electron-withdrawing groups such as chloro and trifluoromethyl on the aromatic ring enhances the electrophilicity of the carbonyl precursor, facilitating nucleophilic attack in Strecker or reductive amination steps.
- Chiral catalysts based on transition metals (e.g., Zn, Cu complexes) or organocatalysts (e.g., chiral amines, phosphoric acids) have been reported to improve enantioselectivity in Strecker reactions.
- Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry critically influence yield and stereochemical outcome.
- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane mixtures, enabling isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and nitrile groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and its closest analogs:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The trifluoromethyl group enhances electrophilicity of the nitrile carbon, favoring reactions like hydrolysis to carboxylic acids or coupling reactions. This contrasts with the methoxy group in , which is electron-donating and reduces nitrile reactivity .
- Chirality : The (3R)-configuration is critical for enantioselective interactions in biological systems, distinguishing it from racemic mixtures or (3S)-isomers .
Data Gaps and Research Needs
- Physical properties (melting/boiling points, solubility) are unavailable for the target compound.
- Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent but could be inferred from analogs like , where pyridinyl groups enhance binding to biological targets .
Biological Activity
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 248.63 g/mol
- CAS Number : 1213612-46-4
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets.
Potential Targets:
- NLRP3 Inflammasome : Recent studies indicate that compounds similar to this compound may inhibit the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this pathway can reduce the release of pro-inflammatory cytokines like IL-1β and TNF-α, thereby mitigating neuroinflammation .
- PARP Inhibition : Compounds with similar structures have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a target for cancer therapy .
Case Studies
- Neuroprotective Effects : A study investigating the effects of NLRP3 inflammasome inhibition demonstrated that compounds with structural similarities to this compound could improve cognitive function in animal models by reducing amyloid-beta accumulation and promoting microglial polarization towards a protective phenotype .
- Anticancer Activity : Research on related compounds has indicated that they can induce cytotoxicity in various cancer cell lines by triggering apoptotic pathways. For instance, isoquinolin derivatives have been shown to exhibit selective cytotoxicity against HT29 human colon carcinoma cells .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| NLRP3 Inhibition | NLRP3 Inflammasome | Reduced neuroinflammation |
| PARP Inhibition | PARP | Induced apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
